![molecular formula C18H25N3O2S B2905831 2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide CAS No. 1219912-94-3](/img/structure/B2905831.png)
2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound that features a benzylthio group, a tert-butyl group, and a hydroxyethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the hydroxyethyl group: This can be done by reacting the intermediate with ethylene oxide.
Formation of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.
Final acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The hydroxyethyl group can form hydrogen bonds with various biomolecules, affecting their stability and function. The pyrazole ring can interact with enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-(3-(tert-butyl)-1H-pyrazol-5-yl)acetamide: Lacks the hydroxyethyl group.
2-(benzylthio)-N-(1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide: Lacks the tert-butyl group.
2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-4-yl)acetamide: Has a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the hydroxyethyl and tert-butyl groups in 2-(benzylsulfanyl)-N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]acetamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)15-11-16(21(20-15)9-10-22)19-17(23)13-24-12-14-7-5-4-6-8-14/h4-8,11,22H,9-10,12-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGFXMZNXINTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

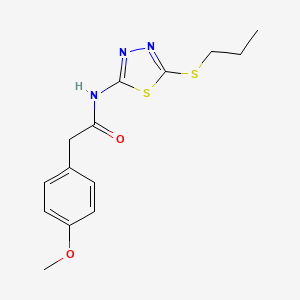
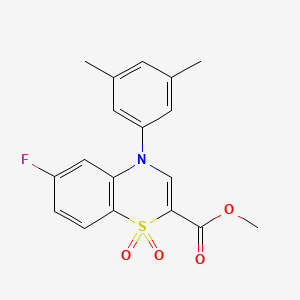
![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2905759.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)
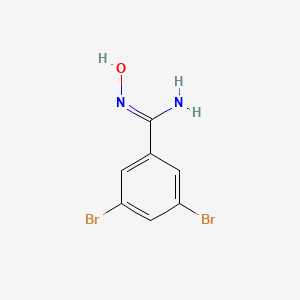
![tert-butyl 3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B2905763.png)
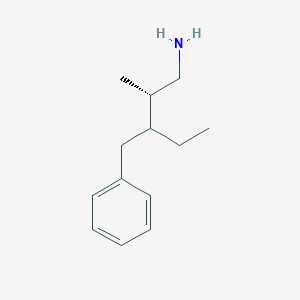
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2905765.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2905766.png)
![1-methyl-5-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2905767.png)
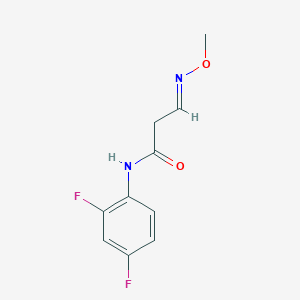
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)
